

Physical properties of 3'-Chloro-2,2,2-trifluoroacetophenone

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Compound of Interest

Compound Name:	3'-Chloro-2,2,2,2',6'- pentafluoroacetophenone
CAS No.:	1208077-28-4
Cat. No.:	B7880830

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An In-Depth Technical Guide to the Physical Properties of 3'-Chloro-2,2,2-trifluoroacetophenone

Introduction

3'-Chloro-2,2,2-trifluoroacetophenone, identified by CAS Number 321-31-3, is a halogenated aromatic ketone of significant interest in synthetic chemistry.[1][2][3] Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic properties and reactivity. The trifluoromethyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl carbon, while the meta-substituted chlorine atom influences the molecule's polarity and steric profile.[4] These characteristics make it a valuable building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

This guide provides a comprehensive overview of the core physical properties of 3'-Chloro-2,2,2-trifluoroacetophenone, details the experimental methodologies for their determination, and explains the scientific rationale behind these protocols. The information herein is intended

for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical characteristics for application in their work.

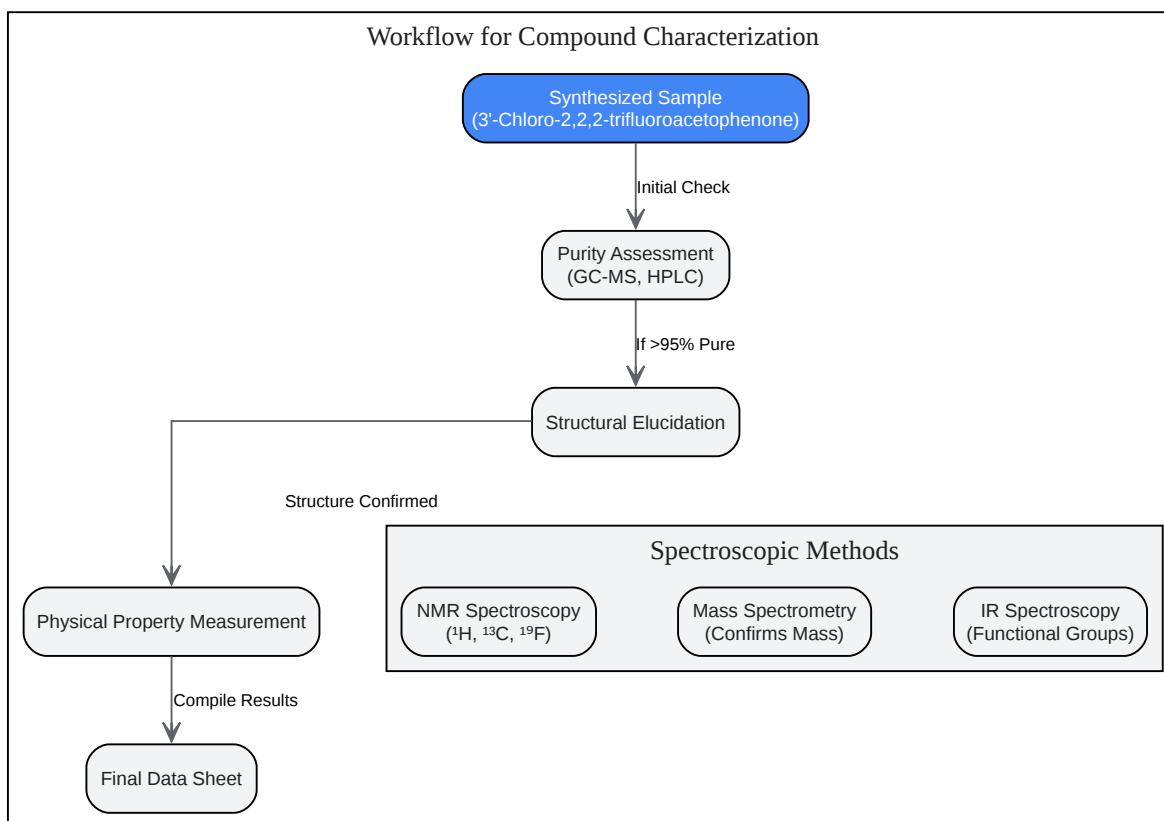
Core Physicochemical Properties

The fundamental physical properties of a compound are critical for predicting its behavior in chemical reactions, designing purification processes, and formulating it for various applications. The known properties of 3'-Chloro-2,2,2-trifluoroacetophenone are summarized below.

Property	Value	Source(s)
CAS Number	321-31-3	[1][2][3]
Molecular Formula	C ₈ H ₄ ClF ₃ O	[1][2][5]
Molecular Weight	208.57 g/mol	[2][5]
Physical Form	Liquid	[3][4][5]
Color	Colorless to pale yellow	[4]
Boiling Point	216.6 °C at 760 mmHg	[1]
Solubility	Less soluble in water; more soluble in organic solvents.[4]	

Structural and Spectroscopic Characterization

Before measuring bulk physical properties, confirming the identity and purity of the compound is a mandatory first step. This is achieved through a combination of spectroscopic techniques that provide a molecular fingerprint.



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Caption: Logical workflow for the analysis of a synthesized chemical compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would confirm the presence and splitting patterns of the four aromatic protons. ^{13}C NMR would identify the eight distinct carbon atoms, including the carbonyl and trifluoromethyl carbons. ^{19}F NMR is particularly crucial for confirming the trifluoromethyl group, which would appear as a singlet.
- Mass Spectrometry (MS): This technique validates the molecular weight of the compound (208.57 g/mol).^{[2][5]} High-resolution mass spectrometry (HRMS) can further confirm the

elemental composition ($C_8H_4ClF_3O$).

- Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band around 1700 cm^{-1} would be expected for the carbonyl ($C=O$) stretch. The C-F stretching vibrations of the CF_3 group typically appear in the $1350\text{-}1150\text{ cm}^{-1}$ region, and C-Cl stretching is observed in the $800\text{-}600\text{ cm}^{-1}$ range.

Experimental Methodologies for Physical Property Determination

The following protocols describe standard laboratory procedures for measuring the key physical properties of liquid compounds like 3'-Chloro-2,2,2-trifluoroacetophenone.

Boiling Point Determination via Distillation

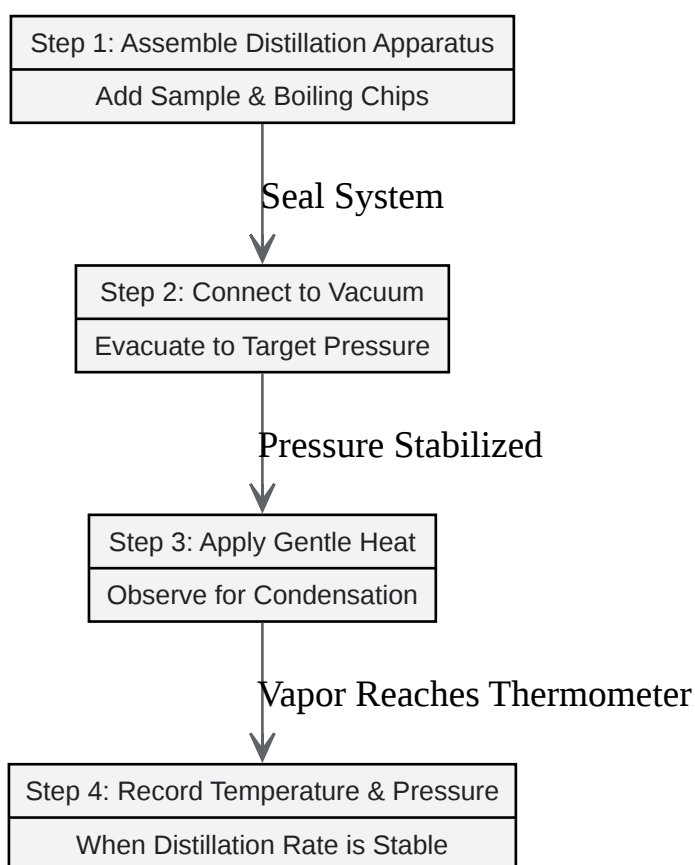
The boiling point is a fundamental property that indicates a substance's volatility and is a key parameter for purification by distillation.

Causality and Experimental Choice: For a compound with a high boiling point like $216.6\text{ }^\circ\text{C}$, atmospheric distillation risks thermal decomposition.[1] Therefore, vacuum distillation is often the preferred method for both purification and boiling point determination. By reducing the pressure, the boiling point is lowered significantly, allowing distillation to occur at a temperature that doesn't degrade the sample. The boiling point is then reported along with the pressure at which it was measured (e.g., $87\text{ }^\circ\text{C} / 13\text{ mmHg}$ for the related compound 3',5'-Dichloro-2,2,2-trifluoroacetophenone).[6]

Protocol:

- Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the surface area and travel distance for the vapor, reducing sample loss. The apparatus includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample Preparation: Place a small volume (e.g., 5-10 mL) of the purified liquid into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

- System Evacuation: Connect the apparatus to a vacuum pump with a pressure gauge (manometer) positioned between the apparatus and the pump.
- Heating: Slowly heat the flask using a heating mantle.
- Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. Simultaneously, record the stable pressure from the manometer.
- Correction (Optional): The boiling point at the reduced pressure can be extrapolated to atmospheric pressure using a pressure-temperature nomograph if required, although reporting the measured boiling point and pressure is standard practice.



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Caption: Workflow for vacuum distillation to determine boiling point.

Density Measurement

Density is an intrinsic property that can be used as an indicator of purity.

Causality and Experimental Choice: A pycnometer (or specific gravity bottle) is used for high-precision density measurements of liquids. This method is based on accurately determining the mass of a precisely known volume of the liquid. The choice of a pycnometer over a simpler method like a graduated cylinder is driven by the need for high accuracy in research and quality control settings. The density of a related compound, 3',5'-dichloro-2,2,2-trifluoroacetophenone, is reported as 1.506 g/cm³.^{[7][8]}

Protocol:

- **Preparation:** Clean and thoroughly dry a pycnometer of a known volume (e.g., 10 mL).
- **Tare Mass:** Measure the mass of the empty, dry pycnometer using an analytical balance.
- **Sample Filling:** Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary, then carefully wipe the exterior dry.
- **Sample Mass:** Measure the mass of the filled pycnometer.
- **Temperature Control:** Ensure the measurement is performed at a constant, recorded temperature (e.g., 20 °C or 25 °C), as density is temperature-dependent.
- **Calculation:**
 - Mass of liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)
 - Density = Mass of liquid / Volume of pycnometer

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for reaction setup, extraction, purification (e.g., recrystallization), and formulation.

Causality and Experimental Choice: 3'-Chloro-2,2,2-trifluoroacetophenone possesses both a nonpolar aromatic ring and a polar carbonyl group, suggesting it will be more soluble in organic

solvents than in water.[4] A qualitative, systematic approach is used to assess solubility. A range of solvents from polar (water, methanol) to nonpolar (hexanes, toluene) are tested.

Protocol:

- Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexanes).
- Sample Addition: To each test tube, add a small, measured amount of the compound (e.g., 10 mg).
- Observation: Agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
- Classification: Visually inspect the mixture.
 - Soluble: The solid completely disappears, forming a clear solution.
 - Partially Soluble: Some of the solid dissolves, but a portion remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.
- Quantification (Optional): For a more quantitative result, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using a technique like UV-Vis spectroscopy or HPLC.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for 3'-Chloro-2,2,2-trifluoroacetophenone is not available in the search results, data from closely related trifluoroacetophenones provide essential guidance. These compounds are typically classified as irritants.

- Hazards: Analogous compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][10][11][12][13]
- Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][11]

- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][12]

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